2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one
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Overview
Description
2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one is a complex organic compound that belongs to the class of isoindoloisoquinolines This compound is characterized by its unique fused ring structure, which includes both isoindole and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between a substituted phenyl hydrazine and a ketone in the presence of an acid catalyst can yield the desired isoindoloisoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the hydrogenation state of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindoloisoquinolines.
Scientific Research Applications
2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another compound with a similar fused ring structure, known for its anti-tumor activity.
4a,7a-Dihydroxy-5-methyl-3,4,4a,7a-tetrahydro-1H-cyclopenta[b]pyridine-2,7-dione: A compound with a related structure, used in photochemical studies.
Uniqueness
2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
646029-34-7 |
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Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2,3,4,4a,7,12a-hexahydro-1H-isoindolo[2,1-b]isoquinolin-5-one |
InChI |
InChI=1S/C16H17NO/c18-16-14-8-4-1-5-11(14)9-15-13-7-3-2-6-12(13)10-17(15)16/h2-3,6-7,9,11,14H,1,4-5,8,10H2 |
InChI Key |
DPKNMFUMZCSTBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C=C3C4=CC=CC=C4CN3C2=O |
Origin of Product |
United States |
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